
Methyl 3-azido-2-(azidomethyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-azido-2-(azidomethyl)propanoate is an organic compound with the molecular formula C₅H₈N₆O₂ It is characterized by the presence of two azido groups and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-azido-2-(azidomethyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-(bromomethyl)propanoic acid methyl ester with sodium azide. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The azide groups are introduced through nucleophilic substitution reactions, replacing the bromine atoms with azido groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-azido-2-(azidomethyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-azido-2-(azidomethyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with azido groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of methyl 3-azido-2-(azidomethyl)propanoate primarily involves its azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages. The azido groups can also be reduced to amines, which can then interact with various biological targets. The specific molecular targets and pathways depend on the context of its application, such as drug development or bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-azido-2-(azidomethyl)propanoate can be compared with other azido-containing compounds, such as:
- Methyl 3-azido-2-(boc-amino)propanoate
- Methyl 3-azido-2-methylidenehexanoate
- Methyl 3-azido-2-methylidenebutanoate
These compounds share the azido functional group but differ in their additional substituents and overall structure.
Eigenschaften
CAS-Nummer |
159029-60-4 |
|---|---|
Molekularformel |
C5H8N6O2 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
methyl 3-azido-2-(azidomethyl)propanoate |
InChI |
InChI=1S/C5H8N6O2/c1-13-5(12)4(2-8-10-6)3-9-11-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
GMPCGAPCLXDQQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN=[N+]=[N-])CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



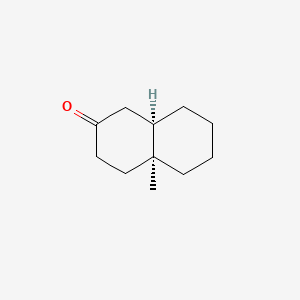
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)
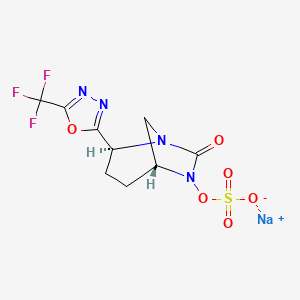



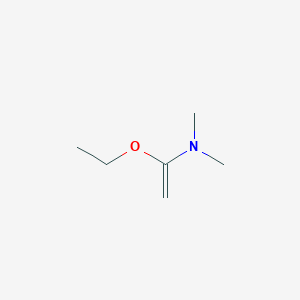

![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)

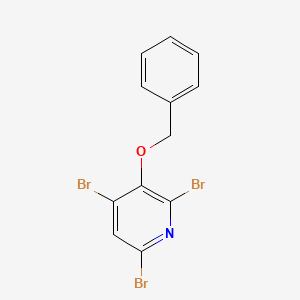
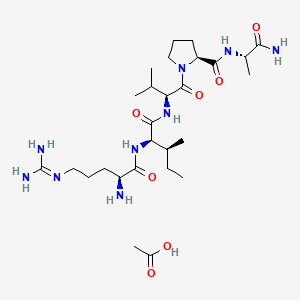
![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
